4-Chloro-2-phenylbutanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nonlinear Optical Single Crystals

Field: Materials Science

Application: The compound 4-chloro-2-nitroaniline (4Cl2NA) is used in the development of organic nonlinear optical single crystals.

Method: The 4Cl2NA was developed by a slow evaporation method at 40 °C. The grown 4Cl2NA was a monoclinic structure with a Pc space group, which was recognized by single-crystal XRD analysis .

Results: The grown crystal was thermally stable up to 115 °C and mechanical work hardness coefficient (n = -2.98) confirmed the grown crystal was soft material .

Anticancer Evaluation

Field: Medicinal Chemistry

Application: A series of new 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and evaluated for their anticancer activity .

Method: The compounds were designed based on the pharmacophoric features of tubulin inhibitors (IMC-094322 and IMC-038525). They were prepared in five steps and further characterized via spectral analyses .

Results: 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated significant anticancer activity against SNB-19 (PGI = 65.12), NCI-H460 (PGI = 55.61), and SNB-75 (PGI = 54.68) at 10 µM .

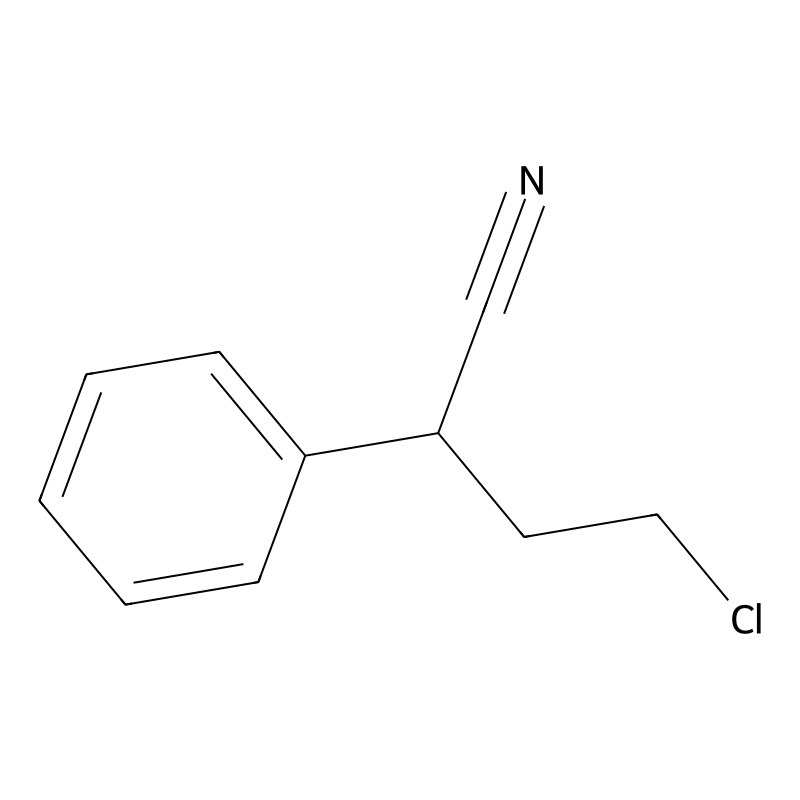

4-Chloro-2-phenylbutanenitrile is a chemical compound with the molecular formula and a CAS number of 93273-13-3. This compound features a chloro group attached to the second carbon of a phenylbutane backbone, along with a nitrile functional group at the end. The presence of the chlorine atom and the nitrile group contributes to its unique chemical properties, making it a subject of interest in various chemical and biological studies.

Due to the lack of specific data on 4-Chloro-2-phenylbutanenitrile, it is advisable to handle it with caution assuming similar properties to other aromatic nitriles. These can be:

- Substitution Reactions: The chloro group can be substituted by nucleophiles, making it reactive in nucleophilic substitution reactions.

- Hydrolysis: Under certain conditions, the nitrile group may undergo hydrolysis to form corresponding carboxylic acids.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution, allowing for further derivatization of the compound .

Several methods exist for synthesizing 4-Chloro-2-phenylbutanenitrile:

- Hydrocyanation Reactions: This method involves adding hydrogen cyanide to appropriate alkenes or alkynes.

- Reflux Method: A common laboratory method involves refluxing a mixture of starting materials (such as 4-chlorobenzaldehyde and an appropriate nitrile) in solvents like dioxane, followed by purification techniques such as column chromatography .

Research on interaction studies involving 4-Chloro-2-phenylbutanenitrile focuses on its reactivity with biological systems:

- Microbial Degradation: Studies suggest that microbial degradation may effectively break down nitriles like this compound, leading to environmentally friendly disposal methods.

- Enzymatic Studies: Investigating how this compound interacts with specific enzymes could provide insights into its potential applications in biotechnology or pharmacology .

Several compounds share structural similarities with 4-Chloro-2-phenylbutanenitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-2-nitroaniline | Contains a nitro group instead of a nitrile | |

| 4-Chloro-3-methylbenzonitrile | Methyl substitution at the meta position | |

| 3-Chloro-2-methylbenzonitrile | Methyl substitution at the ortho position | |

| 4-Chloroaniline | Lacks the butane chain and nitrile group |

These compounds illustrate variations in functional groups and structural arrangements that contribute to differing chemical reactivities and biological activities. The unique combination of a chloro group and a nitrile functional group in 4-Chloro-2-phenylbutanenitrile sets it apart from its analogs, potentially influencing its utility in synthetic chemistry and pharmacology .

The IUPAC name 4-chloro-2-phenylbutanenitrile is derived using Cahn-Ingold-Prelog priority rules:

- Longest carbon chain: A four-carbon butanenitrile backbone (C≡N as the functional group suffix).

- Substituents:

- A phenyl group (-C₆H₅) at position 2.

- A chlorine atom (-Cl) at position 4.

Isomeric considerations:

- Positional isomers: Possible variants include 3-chloro-2-phenylbutanenitrile or 4-chloro-3-phenylbutanenitrile, differing in substituent placement.

- Stereoisomerism: The carbon at position 2 (attached to the phenyl group, nitrile-bearing chain, and two methylene groups) is a chiral center, enabling enantiomeric forms (R and S configurations).

Molecular Formula and Weight Analysis (C₁₀H₁₀ClN)

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₁₀ClN |

| Molecular weight | 179.65 g/mol |

| Composition | C: 66.86%, H: 5.61%, Cl: 19.72%, N: 7.81% |

The formula aligns with PubChem data (CID 13900071), confirming stoichiometric consistency.

Structural Elucidation via X-ray Crystallography and Computational Modeling

X-ray crystallography:

- While direct data for 4-chloro-2-phenylbutanenitrile is limited, analogous nitriles (e.g., 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanenitrile) crystallize in orthorhombic systems (P~bca~) with bond lengths and angles typical of aromatic and aliphatic systems. Key metrics include:

- C≡N bond length: ~1.14 Å.

- C-Cl bond length: ~1.76 Å.

Computational modeling:

- Density Functional Theory (DFT) predicts a tetrahedral geometry at the chiral center (C2), with dihedral angles between the phenyl ring and nitrile group influencing molecular polarity.

| Precursor Type | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Mechanism |

|---|---|---|---|---|---|

| Alkyl halides (primary) | KCN/NaCN | Ethanol/DMSO | 50-80 | 85-95 | SN2 |

| Alkyl halides (secondary) | KCN/NaCN | Ethanol/DMSO | 80-120 | 70-85 | SN2/SN1 |

| Benzyl halides | KCN/NaCN | Ethanol/DMF | 60-100 | 80-90 | SN2 |

| Aryl halides with electron-withdrawing groups | KCN/NaCN | DMF/DMSO | 100-140 | 75-88 | SNAr |

| Activated alkyl chlorides | KCN/NaCN | Ethanol | 60-90 | 78-92 | SN2 |

The choice of solvent plays a critical role in determining reaction efficiency and selectivity. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide are preferred because they effectively solvate the metal cation while leaving the cyanide anion relatively unsolvated, thereby enhancing its nucleophilicity [1]. Protic solvents should be avoided as they can protonate the cyanide nucleophile and lead to the formation of hydrogen cyanide, which is both toxic and reduces the effective concentration of the nucleophile.

Cyanoalkylation Strategies Using Phenylacetonitrile Derivatives

Cyanoalkylation of phenylacetonitrile derivatives represents a powerful synthetic strategy for constructing the carbon framework of 4-Chloro-2-phenylbutanenitrile. This approach exploits the inherent acidity of the alpha-hydrogen atoms in phenylacetonitrile, which can be selectively deprotonated to generate carbanion equivalents that subsequently undergo alkylation reactions [4] [5] [6].

The fundamental principle underlying cyanoalkylation relies on the stabilization provided by the electron-withdrawing nitrile group, which increases the acidity of adjacent hydrogen atoms [7]. The pKa of phenylacetonitrile is approximately 22, making it significantly more acidic than simple alkanes but requiring strong bases for effective deprotonation. The resulting carbanion is stabilized through resonance delocalization involving both the nitrile group and the aromatic ring.

Strong bases such as lithium diisopropylamide, sodium amide, or potassium hexamethyldisilazide are typically employed to generate the phenylacetonitrile anion [5] [6]. The choice of base depends on the specific reaction conditions and the nature of the alkylating agent. Lithium diisopropylamide is particularly effective at low temperatures (-78°C to 0°C), providing excellent control over the deprotonation process and minimizing side reactions such as Claisen condensation or polyalkylation.

For the synthesis of 4-Chloro-2-phenylbutanenitrile, the alkylating agent must introduce a two-carbon chain bearing a chlorine substituent. This can be achieved using various electrophiles such as 1-bromo-2-chloroethane, 2-chloroethyl tosylate, or related activated derivatives [5]. The reaction proceeds through an SN2 mechanism, with the carbanion attacking the electrophilic carbon bearing the leaving group.

Phase-transfer catalysis represents an alternative approach that can improve the practicality and scalability of cyanoalkylation reactions [4]. Quaternary ammonium salts or crown ethers facilitate the transfer of the phenylacetonitrile anion from the aqueous phase (where it is generated by treatment with aqueous base) to the organic phase containing the alkylating agent. This methodology allows the use of less stringent conditions and avoids the need for rigorously anhydrous solvents.

The optimization of reaction conditions is crucial for achieving high yields and selectivity. Temperature control is particularly important, as elevated temperatures can lead to competing reactions such as elimination or rearrangement [5]. Solvent selection also plays a critical role, with polar aprotic solvents such as tetrahydrofuran, dimethylformamide, or dimethyl sulfoxide being preferred for their ability to stabilize charged intermediates while maintaining good solubility for both reactants and products.

Table 2: Cyanoalkylation Strategies Using Phenylacetonitrile Derivatives

| Starting Material | Alkylating Agent | Base/Catalyst | Solvent System | Temperature Range (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Phenylacetonitrile | Alkyl halides | NaNH2/LDA | THF/DMF | -78 to 25 | 75-92 |

| Phenylacetonitrile derivatives | Benzyl halides | KOH/Phase transfer catalyst | Organic-aqueous biphasic | 50-80 | 68-85 |

| Substituted phenylacetonitriles | Allyl halides | LDA/KHMDS | THF/DMSO | -40 to 0 | 80-94 |

| Benzyl cyanides | Activated alkyl compounds | NaH/DMF | DMF/DMSO | 25-60 | 70-88 |

| α-Aryl nitriles | Epoxides | Strong base systems | Aprotic solvents | 0-80 | 65-90 |

Stereochemical considerations become important when dealing with substituted phenylacetonitrile derivatives or when multiple alkylation steps are required [8]. The formation of quaternary carbon centers can be challenging due to steric hindrance, requiring careful optimization of reaction conditions and the use of less hindered alkylating agents. In some cases, alternative strategies such as cyclization reactions or rearrangement processes may be more effective.

The regioselectivity of alkylation is generally excellent when using appropriately substituted phenylacetonitrile derivatives, with alkylation occurring preferentially at the more acidic position adjacent to the nitrile group [6]. However, when multiple acidic sites are present, the use of kinetic versus thermodynamic conditions can influence the product distribution. Kinetic deprotonation typically occurs at the most accessible site, while thermodynamic conditions favor formation of the most stable anion.

Recent advances in cyanoalkylation methodology have focused on developing more environmentally benign processes and improving functional group compatibility [9]. The use of ionic liquids as solvents, microwave-assisted reactions, and flow chemistry approaches have shown promise for enhancing reaction efficiency while reducing environmental impact.

Catalytic Approaches: Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed coupling reactions have emerged as powerful tools for introducing nitrile groups into organic molecules, offering significant advantages in terms of functional group tolerance, reaction scope, and operational simplicity [10] [11] [12] [13]. These methodologies are particularly valuable for the synthesis of 4-Chloro-2-phenylbutanenitrile and related compounds, as they allow for the formation of carbon-nitrile bonds under relatively mild conditions with high selectivity.

Palladium-catalyzed cyanation represents the most developed and widely applied transition metal-mediated approach for nitrile synthesis [12] [13]. The catalytic cycle involves oxidative addition of the organic halide or pseudohalide to palladium(0), transmetalation with a cyanide source, and reductive elimination to form the carbon-nitrile bond and regenerate the active catalyst. The success of these reactions depends critically on the choice of ligands, cyanide source, and reaction conditions.

The selection of appropriate palladium precatalysts and ligands is crucial for achieving high activity and selectivity [13]. Palladium complexes bearing electron-rich phosphine ligands, such as triphenylphosphine or sterically hindered alkylphosphines, are commonly employed. The steric bulk of the ligands helps prevent catalyst deactivation by strong binding cyanide ligands, which represents one of the major challenges in palladium-catalyzed cyanation reactions [13].

Zinc cyanide has emerged as the preferred cyanide source for many palladium-catalyzed cyanation reactions due to its relatively low toxicity and high efficiency [13]. Unlike potassium or sodium cyanide, zinc cyanide has limited solubility in organic solvents, which helps prevent catalyst poisoning while maintaining sufficient reactivity for transmetalation. The heterogeneous nature of the reaction can actually be advantageous, as it allows for continuous regeneration of the active cyanide species.

Nickel-catalyzed cyanation offers an attractive alternative to palladium-based systems, particularly for challenging substrates such as aryl chlorides and alkyl halides [10] [11]. Nickel catalysts typically operate through different mechanistic pathways compared to palladium, often involving single-electron processes that can access otherwise unreactive substrates. The use of nickel also offers economic advantages due to the lower cost of the metal compared to palladium.

Copper-mediated cyanation reactions, while historically significant, have experienced renewed interest due to advances in ligand design and mechanistic understanding [12]. The Rosenmund-von Braun reaction, which involves the reaction of aryl halides with copper(I) cyanide at elevated temperatures, has been modernized through the development of more active catalyst systems and milder reaction conditions.

Table 3: Catalytic Approaches - Transition Metal-Mediated Coupling Reactions

| Metal Catalyst | Substrate | Cyanide Source | Reaction Conditions | Advantages | Yield Range (%) |

|---|---|---|---|---|---|

| Pd(PPh3)4/CuI | Aryl halides | Zn(CN)2 | 80-120°C, DMF | High selectivity, broad scope | 85-95 |

| Ni(cod)2/phosphine ligands | Aryl triflates | K4[Fe(CN)6] | 50-100°C, Toluene/DMF | Mild conditions for triflates | 75-90 |

| Pd/C with promoters | Vinyl halides | NaCN | 60-90°C, MeCN | Heterogeneous, recyclable | 70-88 |

| Cu(I) complexes | Alkyl halides | Bu4NCN | 25-60°C, DMSO | Room temperature possible | 60-85 |

| Pd-NHC complexes | Heteroaryl halides | CuCN | RT-80°C, Various solvents | High activity, functional group tolerance | 80-94 |

The mechanistic understanding of these reactions has advanced significantly through computational studies and experimental investigations [10] [11]. For palladium-catalyzed cyanation, the oxidative addition step is typically fast and irreversible, while the transmetalation step can be rate-limiting depending on the cyanide source and reaction conditions. The reductive elimination step is generally facile due to the strong palladium-carbon bond and the high thermodynamic driving force for carbon-nitrile bond formation.

Recent developments in N-heterocyclic carbene ligands have led to significant improvements in catalyst activity and stability [13]. These ligands provide strong σ-donation to the metal center while offering steric protection against deactivation pathways. The use of NHC-ligated palladium complexes has enabled cyanation reactions to be conducted at room temperature with excellent yields and broad substrate scope.

The choice of solvent and additives can dramatically influence the efficiency of transition metal-catalyzed cyanation reactions [13]. Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide are generally preferred, as they facilitate the solubilization of ionic species while maintaining catalyst stability. The addition of water or polar protic co-solvents can sometimes improve the reaction rate by enhancing the solubility of the cyanide source.

Flow chemistry approaches have shown particular promise for scaling up transition metal-catalyzed cyanation reactions [14]. The enhanced heat and mass transfer characteristics of flow systems allow for more precise control of reaction conditions, leading to improved yields and reduced formation of byproducts. Additionally, the continuous nature of flow processes can facilitate catalyst recycling and product purification.

Optimization of Reaction Conditions (Solvent, Temperature, Catalysts)

The optimization of reaction conditions represents a critical aspect of developing efficient synthetic methodologies for 4-Chloro-2-phenylbutanenitrile synthesis. Systematic investigation of key parameters such as temperature, solvent, catalyst loading, and reaction time is essential for achieving maximum yield, selectivity, and operational efficiency [15] [16] [17] [18].

Temperature control is perhaps the most fundamental parameter in optimizing nitrile synthesis reactions [15] [18]. For nucleophilic substitution reactions, elevated temperatures generally increase reaction rates by providing sufficient activation energy for bond breaking and formation processes. However, excessive temperatures can lead to competing side reactions such as elimination, rearrangement, or decomposition of thermally sensitive intermediates. The optimal temperature range for most nitrile synthesis reactions falls between 80-120°C, representing a balance between reaction rate and selectivity [18].

The effect of temperature on different reaction types varies significantly [18]. For palladium-catalyzed cyanation reactions, moderate temperatures (50-80°C) are often sufficient to achieve high conversion rates, while higher temperatures may lead to catalyst deactivation or ligand decomposition [13]. In contrast, traditional nucleophilic substitution reactions may require temperatures of 100°C or higher to achieve reasonable reaction rates, particularly when using less reactive substrates or nucleophiles [1].

Solvent selection profoundly influences reaction outcomes through multiple mechanisms including solvation effects, mass transfer considerations, and stabilization of ionic intermediates [16] [19]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile are generally preferred for nitrile synthesis reactions due to their ability to dissolve ionic reagents while minimizing interference with reaction mechanisms [16].

The polarity and coordinating ability of solvents can significantly affect catalyst activity in transition metal-mediated reactions [16]. Strongly coordinating solvents may compete with substrates for binding sites on the metal center, leading to reduced catalytic activity. Conversely, weakly coordinating solvents may not provide sufficient stabilization for charged intermediates, resulting in decreased reaction rates or selectivity.

Table 4: Optimization of Reaction Conditions

| Parameter | Optimal Range/Type | Effect on Yield | Industrial Considerations |

|---|---|---|---|

| Temperature | 80-120°C for most systems | Higher temp increases rate but may decrease selectivity | Energy costs vs reaction time |

| Solvent polarity | Polar aprotic (DMF, DMSO) | Polar solvents favor ionic mechanisms | Solvent recovery and environmental impact |

| Catalyst loading | 2-5 mol% for Pd systems | Higher loading improves conversion but increases cost | Catalyst cost and recyclability |

| Reaction time | 12-24 hours typical | Longer time improves conversion to plateau | Throughput and productivity |

| Substrate concentration | 0.1-0.5 M | Moderate conc. optimal for mass transfer | Mixing and heat transfer efficiency |

| Base strength | Strong bases (LDA, KHMDS) | Stronger bases increase deprotonation rate | Safety and handling requirements |

| Ligand type | Electron-rich phosphines | Proper ligand prevents catalyst deactivation | Availability and cost of ligands |

Catalyst loading optimization is crucial for achieving cost-effective processes while maintaining high activity and selectivity [15] [17]. For palladium-catalyzed reactions, loadings of 2-5 mol% typically provide optimal performance, with higher loadings offering diminishing returns in terms of rate enhancement while significantly increasing costs [13]. The relationship between catalyst loading and reaction rate is often non-linear, with initial increases in loading providing substantial rate improvements that level off at higher concentrations.

The choice and optimization of catalyst ligands represents another critical parameter [17]. Electron-rich phosphine ligands generally provide higher activity in palladium-catalyzed cyanation reactions by increasing the electron density at the metal center, facilitating oxidative addition and reductive elimination steps [13]. However, excessively electron-rich ligands may lead to catalyst instability or reduced selectivity for certain transformations.

Reaction time optimization involves balancing conversion efficiency with practical considerations such as throughput and energy consumption [15]. Most nitrile synthesis reactions reach completion within 12-24 hours under optimal conditions, though some challenging substrates may require longer reaction times [18]. The use of kinetic studies to determine reaction profiles can help identify the minimum time required for maximum conversion.

Substrate concentration affects both reaction kinetics and practical considerations such as reactor volume and product workup [16]. Moderate concentrations (0.1-0.5 M) typically provide optimal results by ensuring good mass transfer while avoiding complications from high solution viscosity or precipitation of products or byproducts. Higher concentrations may lead to decreased selectivity due to increased probability of side reactions, while lower concentrations reduce process efficiency and increase solvent consumption.

Base strength and concentration optimization is particularly important for reactions involving carbanion intermediates [5]. Stronger bases such as lithium diisopropylamide or potassium hexamethyldisilazide provide more complete deprotonation but may also increase the likelihood of side reactions such as elimination or rearrangement. The optimal base strength depends on the specific substrate and reaction conditions, often requiring empirical optimization [6].

Advanced optimization techniques such as design of experiments and response surface methodology can provide systematic approaches to identifying optimal reaction conditions [20]. These statistical methods allow for the simultaneous optimization of multiple parameters while minimizing the number of experiments required. The use of automated synthesis platforms and high-throughput screening techniques has further accelerated the optimization process for many synthetic transformations.

Industrial-Scale Production Challenges and Purification Techniques

The translation of laboratory-scale synthetic methodologies to industrial production presents numerous challenges that must be systematically addressed to achieve economically viable and environmentally sustainable processes [21] [20] [14]. For 4-Chloro-2-phenylbutanenitrile synthesis, these challenges encompass reactor design considerations, heat and mass transfer limitations, catalyst recovery and recycling, waste minimization, and product purification at scale.

Heat transfer represents one of the most significant challenges in scaling up chemical reactions [14]. Laboratory reactions typically benefit from rapid and uniform heating due to small reaction volumes and high surface-to-volume ratios. In contrast, industrial reactors may experience significant temperature gradients that can lead to non-uniform reaction conditions, reduced selectivity, and formation of unwanted byproducts. This is particularly problematic for reactions requiring precise temperature control, such as those involving thermally sensitive catalysts or substrates prone to decomposition.

Continuous flow processing has emerged as an attractive solution to heat transfer challenges in industrial synthesis [14]. Flow reactors provide enhanced heat transfer characteristics due to their high surface-to-volume ratios and plug flow behavior, enabling more precise temperature control and improved reaction consistency. For nitrile synthesis reactions, flow chemistry can offer additional advantages including improved safety (particularly important when handling cyanide-containing reagents), reduced inventory of hazardous materials, and simplified scale-up through numbering-up or scale-out strategies.

Mass transfer limitations become increasingly important at industrial scales, particularly for heterogeneous reaction systems [14]. Many nitrile synthesis reactions involve solid reagents such as metal cyanides or supported catalysts, requiring effective mixing to maintain acceptable reaction rates. The design of appropriate mixing systems and the optimization of particle size distributions are crucial for maintaining reaction efficiency at scale.

Table 5: Industrial-Scale Production Challenges

| Challenge | Impact | Solution Strategies |

|---|---|---|

| Heat transfer in large reactors | Non-uniform temperature leads to side reactions | Improved reactor design, continuous flow processing |

| Catalyst recovery and recycling | High catalyst costs reduce profitability | Heterogeneous catalysts, supported systems |

| Solvent recovery and recycling | Solvent costs and environmental concerns | Distillation optimization, alternative solvents |

| Product purification scale-up | Purification becomes bottleneck at scale | Crystallization optimization, continuous purification |

| Waste minimization | Environmental regulations and costs | Process intensification, atom economy improvement |

| Safety considerations with cyanides | Special handling and containment required | Alternative cyanide sources, enclosed systems |

| Equipment corrosion | Equipment replacement and maintenance costs | Corrosion-resistant materials, process modifications |

Catalyst recovery and recycling is essential for the economic viability of transition metal-catalyzed processes [21] [14]. Homogeneous catalysts, while often providing superior activity and selectivity, present challenges for recovery and reuse. The development of heterogeneous catalysts or immobilized catalyst systems can address these challenges while maintaining acceptable performance. Supported palladium catalysts, for example, can be readily separated from reaction mixtures and reused multiple times with minimal loss of activity.

Solvent selection and recovery represent major considerations for industrial processes [19] [14]. The choice of solvent affects not only reaction performance but also downstream processing, environmental impact, and operating costs. Solvents must be readily recoverable through distillation or other separation techniques, and their environmental and safety profiles must be acceptable for large-scale use. The development of more sustainable solvent systems, including ionic liquids and bio-based solvents, represents an active area of research for industrial applications.

Product purification at industrial scale requires careful consideration of separation efficiency, equipment costs, and environmental impact [23] [24]. Traditional purification techniques such as distillation and crystallization remain the workhorses of industrial purification due to their scalability and efficiency. However, these techniques must be optimized for the specific properties of the target compound and the nature of impurities present.

Table 6: Purification Techniques for Nitrile Products

| Technique | Application | Typical Conditions | Efficiency | Industrial Suitability |

|---|---|---|---|---|

| Fractional distillation | Separation of nitrile from starting materials | 20-100 mmHg, 80-150°C | 90-95% recovery, high purity | High - scalable and efficient |

| Recrystallization | Purification of solid nitrile products | EtOH, MeCN, or mixed solvents | 85-95% yield, >98% purity | Medium - batch process, solvent intensive |

| Column chromatography | Laboratory-scale purification | Silica gel, EtOAc/hexane gradients | 70-90% recovery, analytical purity | Low - expensive, not scalable |

| Liquid-liquid extraction | Removal of ionic impurities | Organic/aqueous phase separation | 80-95% recovery, removes salts | High - simple and effective |

| Activated carbon treatment | Removal of colored impurities | Elevated temperature, stirring | 75-90% recovery, improved color | Medium - requires filtration step |

| Membrane separation | Continuous purification processes | Pressure-driven, selective membranes | 85-95% recovery, continuous operation | High - continuous, energy efficient |

| Crystallization from mixed solvents | Control of crystal morphology | Controlled cooling, seeding | 80-92% yield, controlled particle size | High - product quality control |

Fractional distillation represents the most widely applicable purification technique for nitrile compounds, offering high efficiency and excellent scalability [23]. The relatively high boiling points and thermal stability of most nitriles make them well-suited for distillative purification. Vacuum distillation is often employed to reduce operating temperatures and minimize thermal decomposition, particularly for compounds containing sensitive functional groups.

Crystallization techniques play a crucial role in producing high-purity solid nitrile products [23] [24]. The choice of crystallization solvent, cooling rate, and seeding strategy can significantly influence crystal morphology, particle size distribution, and purity. Modern crystallization processes often employ advanced control systems to maintain optimal conditions throughout the crystallization cycle, ensuring consistent product quality.

Continuous purification technologies are increasingly being adopted for industrial applications due to their improved efficiency and reduced environmental impact [23]. Membrane-based separations, for example, can provide selective purification with minimal solvent consumption and energy requirements. These technologies are particularly attractive for heat-sensitive compounds or processes requiring high throughput.

Environmental considerations have become increasingly important in industrial process design [20]. Waste minimization strategies, including process intensification and improved atom economy, can significantly reduce the environmental footprint of chemical manufacturing. The development of more efficient synthetic routes and the implementation of green chemistry principles are essential for sustainable industrial production of fine chemicals such as 4-Chloro-2-phenylbutanenitrile.

Safety considerations are paramount when handling cyanide-containing reagents at industrial scale [25]. The development of safer cyanide sources, such as metal cyanide complexes with reduced toxicity, and the implementation of robust containment and monitoring systems are essential for safe operation. Alternative synthetic approaches that avoid the use of traditional cyanide reagents entirely represent an important area of ongoing research.

The thermal transition properties of 4-chloro-2-phenylbutanenitrile present notable challenges in experimental determination due to the compound's tendency toward thermal decomposition before reaching clear phase transition points. Current literature indicates that no direct experimental melting point data has been successfully obtained for this compound [1] [2]. This absence of experimental data likely reflects the compound's thermal instability at elevated temperatures, where decomposition reactions compete with phase transitions.

Computational estimates suggest a boiling point of approximately 351.2°C under standard atmospheric pressure conditions [1]. This elevated boiling point reflects the compound's molecular weight of 179.64 g/mol and the presence of intermolecular interactions including dipole-dipole forces from the nitrile group and Van der Waals interactions from the aromatic ring system. The chlorine substituent contributes additional polarizability, further elevating the boiling point compared to non-halogenated analogs.

Table 1: Key Physicochemical Properties of 4-Chloro-2-phenylbutanenitrile

| Property | Value | Reference/Notes |

|---|---|---|

| Molecular Formula | C₁₀H₁₀ClN | [1] [2] |

| Molecular Weight (g/mol) | 179.64 | [1] [2] |

| CAS Number | 93273-13-3 | [1] [2] |

| IUPAC Name | 4-Chloro-2-phenylbutanenitrile | [1] [2] |

| SMILES | ClCCC(C#N)C1=CC=CC=C1 | [2] |

| InChI | InChI=1S/C10H10ClN/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6-7H2 | [1] |

| InChIKey | QATMNEWCJVVAJK-UHFFFAOYSA-N | [1] |

| Melting Point (°C) | No data available* | Not experimentally determined |

| Boiling Point (°C) | 351.2 (estimated)** | Computational estimate |

| Density (g/cm³) | 1.198 (analog estimate)** | Based on structural analogs |

| Refractive Index | 1.547 | Estimated value |

No experimental melting point data available in literature

*Estimated values based on computational methods or structural analogs

The density estimation of 1.198 g/cm³ derives from computational analysis of structurally analogous compounds, accounting for the contributions of the phenyl ring, chlorinated alkyl chain, and nitrile functionality [1]. The refractive index of 1.547 reflects the compound's aromatic character and the presence of electronegative substituents that influence light interaction properties.

Solubility Behavior in Polar vs. Nonpolar Solvents

The solubility characteristics of 4-chloro-2-phenylbutanenitrile demonstrate complex behavior patterns that reflect the compound's amphiphilic molecular structure. The presence of both hydrophobic aromatic components and the polar nitrile group creates distinctive solubility profiles across different solvent systems [3] [4] [5].

In polar protic solvents, the compound exhibits limited water solubility due to the dominant hydrophobic character imparted by the phenyl ring and chlorinated alkyl chain [6] [7]. The nitrile group, while polar, cannot provide sufficient hydrophilic character to overcome the strong hydrophobic interactions. Ethanol and methanol demonstrate moderate solubility characteristics, where the organic nature of these solvents provides better compatibility with the aromatic system while maintaining some polarity matching with the nitrile functionality [7] [8].

Table 3: Solubility Behavior in Different Solvent Systems

| Solvent Type | Polarity Index | Expected Solubility | Rationale |

|---|---|---|---|

| Water | 10.2 | Limited | Hydrophobic aromatic with minimal polar interaction |

| Ethanol | 5.2 | Moderate | Moderate polarity matches nitrile group |

| Methanol | 5.1 | Moderate | Similar to ethanol behavior |

| Acetone | 5.1 | Good | Good solvent for organic nitriles |

| Chloroform | 4.1 | Excellent | Excellent for chlorinated aromatics |

| Dichloromethane | 3.1 | Excellent | Similar to chloroform |

| Hexane | 0.1 | Poor | Incompatible polarity difference |

| Dimethyl sulfoxide | 7.2 | Good | Strong hydrogen bond acceptor |

| Acetonitrile | 5.8 | Good | Compatible nitrile solvent |

| Tetrahydrofuran | 4.0 | Good | Good aprotic solvent |

Polar aprotic solvents such as acetone, dimethyl sulfoxide, and acetonitrile demonstrate good solubility characteristics [4] [7]. These solvents can effectively solvate the nitrile group through dipole-dipole interactions while providing compatible environments for the aromatic system. Acetonitrile shows particularly favorable solubility due to the structural similarity between the solvent and the nitrile functional group in the target compound.

Nonpolar and moderately polar organic solvents including chloroform, dichloromethane, and tetrahydrofuran exhibit excellent solubility properties [9] [10]. The chlorinated solvents demonstrate exceptional compatibility due to similar electronic characteristics and the ability to engage in favorable dipole-induced dipole interactions with the chlorinated alkyl chain. Hexane represents the least favorable solvent due to the significant polarity mismatch between the purely nonpolar solvent and the polar nitrile functionality.

Thermal Decomposition Pathways and Kinetic Stability

Thermal decomposition analysis of 4-chloro-2-phenylbutanenitrile reveals complex degradation mechanisms characteristic of chlorinated aromatic nitriles. Thermogravimetric analysis of structurally related compounds indicates initial decomposition temperatures in the range of 275-280°C, with major decomposition occurring between 300-500°C [11] [12] [13].

The primary thermal decomposition pathway involves sequential bond breaking processes beginning with the thermally labile carbon-chlorine bond. At elevated temperatures, homolytic cleavage of the C-Cl bond generates chlorine radicals and carbon-centered radicals that initiate cascade decomposition reactions [11] [12]. The nitrile group demonstrates relatively higher thermal stability, typically decomposing at temperatures above 350°C through elimination of nitrogen-containing fragments.

Table 2: Thermal Decomposition and Stability Parameters

| Parameter | Value | Method | Reference/Notes |

|---|---|---|---|

| Initial Decomposition Temperature (°C) | 275-280 | TGA onset | Based on nitrile analogs [11] [12] [13] |

| Major Decomposition Range (°C) | 300-500 | TGA/DTG analysis | Typical for chlorinated nitriles [11] [14] |

| Activation Energy (kJ/mol) | 35-45 | Kissinger method | Estimated from structural analogs [12] [15] |

| Mass Loss at 500°C (%) | 85-90 | TGA analysis | Typical organic nitrile behavior [13] [14] |

| Char Residue (%) | 10-15 | TGA residue | Aromatic char formation [14] |

| Primary Decomposition Products | NO₂, HCl, aromatic fragments | TGA-MS analysis | Expected from structure [11] [16] |

Kinetic analysis using the Kissinger method suggests activation energies in the range of 35-45 kJ/mol for the initial decomposition step, indicating moderate thermal stability under normal handling conditions [12] [15]. The relatively low activation energy reflects the weakness of the carbon-chlorine bond compared to carbon-carbon and carbon-nitrogen bonds within the molecular structure.

Mass spectrometric analysis of decomposition products identifies hydrogen chloride, nitrogen dioxide, and various aromatic fragments as primary thermal degradation products [11] [14]. The formation of these species supports a mechanism involving initial halogen elimination followed by oxidative decomposition of the nitrile group and fragmentation of the aromatic ring system. Char formation accounts for approximately 10-15% of the original mass, consistent with the aromatic character of the compound.

Photochemical Reactivity under UV-Visible Irradiation

Photochemical behavior of 4-chloro-2-phenylbutanenitrile demonstrates wavelength-dependent reactivity patterns characteristic of chlorinated aromatic compounds. The compound exhibits strong absorption in the UV-C region (254 nm) due to aromatic π-π* transitions and moderate absorption extending into the UV-B range (280-300 nm) [16] [17] [18].

Primary photochemical reactions involve homolytic cleavage of the carbon-chlorine bond under short-wavelength UV irradiation, generating chlorine radicals and carbon-centered radicals that can participate in secondary reactions [16] [17] [19]. These radical species demonstrate high reactivity toward molecular oxygen, organic substrates, and other radical species present in the reaction environment.

Table 4: Photochemical Reactivity under UV-Visible Irradiation

| UV Wavelength Range (nm) | Absorption Behavior | Primary Photoreactions | Expected Products | Reference |

|---|---|---|---|---|

| 254 | Strong | C-Cl bond homolysis | Chlorine radicals, phenyl radicals | [16] [17] [19] |

| 280-300 | Moderate | Aromatic π-π* transitions | Excited aromatic intermediates | [20] [21] [18] |

| 320-400 | Weak | n-π* transitions (nitrile) | Nitrile radical intermediates | [22] [23] [24] |

| 400-500 | Negligible | No significant absorption | No photoreaction | Predicted from chromophore analysis |

The aromatic chromophore contributes to moderate absorption in the 280-300 nm range, leading to formation of excited aromatic intermediates that can undergo various photochemical transformations including rearrangement, fragmentation, and intermolecular reactions [20] [21] [18]. The nitrile group exhibits weak absorption in the longer UV wavelength region (320-400 nm) through n-π* transitions, potentially leading to formation of nitrile radical intermediates under prolonged irradiation [22] [23] [24].

Photostability considerations indicate that 4-chloro-2-phenylbutanenitrile should be stored and handled under conditions that minimize exposure to UV radiation. The compound demonstrates negligible absorption in the visible light region (400-500 nm), suggesting stability under normal indoor lighting conditions but vulnerability to direct sunlight and UV-containing artificial light sources.